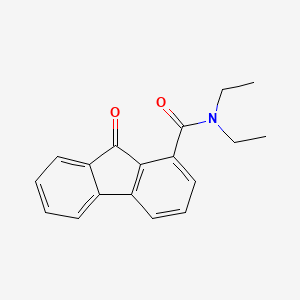

N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide is an organic compound with the molecular formula C18H17NO2 This compound is characterized by the presence of a fluorene core structure, which is a polycyclic aromatic hydrocarbon, and an amide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide typically involves the amidation of a carboxylic acid derivative of fluorene. One common method is the reaction of 9-oxofluorene-1-carboxylic acid with diethylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or a catalyst like copper. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes. These processes often utilize continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions ensures the consistent production of high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and various substituted amides, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-diethyl-9-oxofluorene-2-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.

N,N-diethylfluorenone-2-carboxamide: Another similar compound with slight structural variations.

Uniqueness

N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biologische Aktivität

N,N-Diethyl-9-oxo-9H-fluorene-1-carboxamide, a compound within the fluorene family, has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fluorene core with a carboxamide functional group, which is critical for its biological activity. The presence of the carboxamide group allows for hydrogen bonding interactions with biological macromolecules, influencing their structure and function. Additionally, the hydrophobic nature of the fluorene core may facilitate interactions with protein targets.

This compound primarily exerts its effects through the induction of apoptosis in cancer cells. The proposed mechanism involves:

- Activation of Caspases : The compound activates caspases, a family of cysteine proteases that play essential roles in programmed cell death. This activation leads to a cascade of events resulting in apoptosis.

- Target Interaction : The carboxamide group can form hydrogen bonds with specific proteins, while the fluorene structure interacts with hydrophobic regions, potentially altering protein stability and function.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines:

- Cell Lines Tested :

- T47D (human breast cancer)

- HCT116 (human colon cancer)

- SNU398 (hepatocellular carcinoma)

In these studies, the compound showed sub-micromolar potencies in inducing caspase activation and inhibiting cell growth. For instance, in HCT116 cells, it was observed that the compound arrested the cell cycle at the G2/M phase before triggering apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted that modifications to the carboxamide group significantly influence the biological activity of fluorene derivatives. For example:

| Compound | Structure Modification | EC50 (μM) | Activity Type |

|---|---|---|---|

| 2a | N-(2-Methylphenyl) | 0.24 | Apoptosis Inducer |

| 6s | N-(2-(1H-pyrazol-1-yl)phenyl) | 0.056 | Enhanced Solubility and Activity |

These findings suggest that specific substitutions can enhance both solubility and anticancer efficacy .

Case Studies

- High-throughput Screening : A study utilized a caspase-based high-throughput screening assay to identify this compound as an effective apoptosis inducer. The compound demonstrated significant growth inhibition in multiple cancer cell lines with low EC50 values .

- Mechanistic Insights : Further investigations revealed that modifications to the 9H-fluorene ring could disrupt or enhance apoptotic activity, emphasizing the importance of structural integrity for therapeutic efficacy .

Eigenschaften

IUPAC Name |

N,N-diethyl-9-oxofluorene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-3-19(4-2)18(21)15-11-7-10-13-12-8-5-6-9-14(12)17(20)16(13)15/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLCKUHHJIJSSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.